Ethanol, 2-thymyloxy-
Overview
Description
Ethanol, 2-thymyloxy- is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-thymyloxy- typically involves the reaction of thymol with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, Ethanol, 2-thymyloxy- can be produced using continuous flow reactors to optimize yield and purity. The process involves the same basic reaction but is scaled up and automated to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-thymyloxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkanes.
Substitution: Produces ethers or esters.
Scientific Research Applications
Ethanol, 2-thymyloxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiseptic.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-thymyloxy- involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethanol: A simple alcohol with the formula C2H6O, commonly used as a solvent and in alcoholic beverages.
Thymol: A natural monoterpenoid phenol with the formula C10H14O, known for its antiseptic properties.
Uniqueness: Ethanol, 2-thymyloxy- combines the properties of both ethanol and thymol, making it unique in its ability to act as both a solvent and an antimicrobial agent. This dual functionality makes it particularly valuable in applications where both properties are desired.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9,13H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSBPVJCYTWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203643 | |
Record name | Ethanol, 2-thymyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55129-21-0 | |
Record name | Ethanol, 2-thymyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055129210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-thymyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.